(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide
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Overview
Description
The compound (2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide is a complex organic molecule It is characterized by multiple amino groups and a trifluoromethylphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the amino acid derivatives: This step involves the protection of amino groups and the activation of carboxyl groups.
Coupling reactions: The protected amino acids are coupled using reagents such as carbodiimides or phosphonium salts.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethylphenyl sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying protein interactions.
Medicine: Potential therapeutic applications due to its bioactive groups.
Industry: Use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, while the trifluoromethylphenyl sulfonyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-6-amino-1-oxohexan-2-yl derivatives: Similar in structure but lacking the trifluoromethylphenyl sulfonyl group.
Peptide-based compounds: Share the peptide backbone but differ in side chain composition.
Uniqueness
The uniqueness of this compound lies in its combination of amino groups and the trifluoromethylphenyl sulfonyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C57H102F3N13O10S |
---|---|
Molecular Weight |
1218.6 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C57H102F3N13O10S/c1-34(2)27-40(64)32-73(84(82,83)41-22-20-39(21-23-41)57(58,59)60)33-49(74)66-42(17-11-14-24-61)51(76)70-48(31-38(9)10)56(81)72-46(29-36(5)6)54(79)68-43(18-12-15-25-62)52(77)67-44(19-13-16-26-63)53(78)71-47(30-37(7)8)55(80)69-45(50(65)75)28-35(3)4/h20-23,34-38,40,42-48H,11-19,24-33,61-64H2,1-10H3,(H2,65,75)(H,66,74)(H,67,77)(H,68,79)(H,69,80)(H,70,76)(H,71,78)(H,72,81)/t40-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
PCKQRAHXYIIWMC-KDXYNCTASA-N |
Isomeric SMILES |
CC(C)C[C@@H](CN(CC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C)CC(CN(CC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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